5-Nitro-4-methoxy-6-hydrazinopyrimidine

Medicinal Chemistry Organic Synthesis Process Chemistry

Obtaining a structurally authenticated 5-nitro-4-methoxy-6-hydrazinopyrimidine intermediate is often the bottleneck in medicinal chemistry programs targeting novel nucleoside analogues. This compound resolves that bottleneck with its unique 4-methoxy-6-hydrazino-5-nitro substitution pattern-a non-fungible motif that directs regioselective cyclization and late-stage functionalization. Key differentiation evidence includes: • High-yield (89.5%) conversion to 4-methoxy-5-nitropyrimidine under mild, industrially scalable conditions. • Documented in vitro cytotoxicity (IC50 12.5-15.0 µM against A549 and MCF-7 cells) and apoptosis induction via caspase-3 activation. • Broad-spectrum antiviral activity against HIV-1 and HCV replicons, indicating a conserved host or viral target. Supplied with ≥95% purity and shipped under blue-ice conditions to preserve the hydrazino moiety.

Molecular Formula C5H7N5O3
Molecular Weight 185.14 g/mol
Cat. No. B8739167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-4-methoxy-6-hydrazinopyrimidine
Molecular FormulaC5H7N5O3
Molecular Weight185.14 g/mol
Structural Identifiers
SMILESCOC1=NC=NC(=C1[N+](=O)[O-])NN
InChIInChI=1S/C5H7N5O3/c1-13-5-3(10(11)12)4(9-6)7-2-8-5/h2H,6H2,1H3,(H,7,8,9)
InChIKeyGUGYFWSUFJHVLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitro-4-methoxy-6-hydrazinopyrimidine: Pyrimidine-Derived Chemical Scaffold for Specialized Research Applications


5-Nitro-4-methoxy-6-hydrazinopyrimidine is a synthetically accessible, polyfunctional pyrimidine derivative that serves as a critical intermediate in the construction of more complex heterocyclic systems . It is characterized by the presence of nitro, methoxy, and hydrazino functional groups at the 5-, 4-, and 6-positions of the pyrimidine ring, respectively. This unique combination of electron-withdrawing and electron-donating substituents imparts a distinct and versatile reactivity profile, enabling its use in the synthesis of fused pyrimidines, polydentate ligands, and nucleoside analogs . The compound is recognized as an important precursor for novel 5-substituted pyrimidine carbocyclic nucleoside medicines, with reported advantages of a simple and safe operational process, mild reaction conditions, and convenience for industrial production [1]. Its molecular weight is 185.14 g/mol, with a molecular formula of C5H7N5O3 .

Procurement Rationale: Functional Specificity of 5-Nitro-4-methoxy-6-hydrazinopyrimidine Prevents Direct Analog Substitution


The selection of 5-Nitro-4-methoxy-6-hydrazinopyrimidine for a research or industrial application cannot be fulfilled by a generic pyrimidine or a closely related analog. Its specific substitution pattern (5-nitro, 4-methoxy, 6-hydrazino) is a non-fungible attribute. For example, studies on the hydrazinolysis of 5-nitropyrimidines demonstrate that the presence and position of a methoxy group dramatically alter reactivity. While 4,6-dimethoxy-5-nitropyrimidine reacts with methylhydrazine to yield a rearranged product (4-hydrazino-6-hydroxypyrimidine) due to steric hindrance, the targeted compound's structure is specifically prepared to avoid such limitations and retain the reactive hydrazino group [1]. Furthermore, the 4-methoxy group is crucial for its intended role as an intermediate in the synthesis of 5-substituted pyrimidine carbocyclic nucleosides, where it acts as a defined leaving group or a modulator of electronic properties [2]. Substituting this compound with a non-methoxylated analog (e.g., a 4-chloro or 4-hydroxy derivative) would lead to a different reaction pathway, altered biological activity, or failure in the target synthetic sequence. This structural specificity necessitates its procurement over similar, but functionally distinct, hydrazinopyrimidines.

Quantitative Differentiation Evidence for 5-Nitro-4-methoxy-6-hydrazinopyrimidine in Research and Industrial Selection


Synthetic Utility: High Yield and Purity in Key Intermediate Synthesis

5-Nitro-4-methoxy-6-hydrazinopyrimidine is not just a product, but a proven, high-yielding intermediate in the synthesis of valuable downstream molecules. A key differentiator is its demonstrated ability to be converted to 4-methoxy-5-nitropyrimidine—a core scaffold for further functionalization—with a reported high yield of 89.5% using a silver(I) oxide-mediated oxidation . This high yield is critical for efficient, cost-effective multi-step synthesis, offering a quantifiable advantage over alternative routes that may use less reactive intermediates or result in lower overall yields. Furthermore, the compound is described as a convenient intermediate for industrial production due to its simple and safe operational process and mild reaction conditions [1].

Medicinal Chemistry Organic Synthesis Process Chemistry

Anticancer Activity: In Vitro Cytotoxicity Profile in Human Cancer Cell Lines

In the context of anticancer drug discovery, 5-Nitro-4-methoxy-6-hydrazinopyrimidine demonstrates potent and differentiated cytotoxicity against specific cancer cell lines. In vitro studies have quantified its activity against human lung adenocarcinoma (A549) and breast adenocarcinoma (MCF-7) cells, with reported IC50 values of 12.5 µM and 15.0 µM, respectively . While a direct head-to-head comparison with a structurally related hydrazinopyrimidine is not available from the same study, these values are notably superior to those of many early-stage pyrimidine hits and provide a quantitative baseline for structure-activity relationship (SAR) studies. The compound's activity profile is mechanistically linked to caspase-3 activation and the induction of apoptosis, a pathway distinct from that of standard antimetabolites like 5-fluorouracil .

Oncology Medicinal Chemistry Pharmacology

Anti-inflammatory Potential: Reduction of Pro-inflammatory Cytokine Production

Beyond its anticancer properties, 5-Nitro-4-methoxy-6-hydrazinopyrimidine exhibits a quantifiable anti-inflammatory effect in a relevant cellular model. Treatment of a macrophage cell line with this compound resulted in a significant reduction in the production of key pro-inflammatory cytokines. Specifically, TNF-alpha levels were reduced from a control level of 1000 pg/mL to 300 pg/mL, and IL-6 levels decreased from 800 pg/mL to 250 pg/mL . This dual-cytokine suppression, particularly the 70% reduction in TNF-alpha, is a quantifiable and meaningful pharmacological endpoint. While a direct comparator is not provided, this magnitude of reduction positions the compound as a promising scaffold for developing novel anti-inflammatory agents with a distinct cytokine modulation profile.

Immunology Inflammation Medicinal Chemistry

Antiviral Activity: Broad-Spectrum Potential Against RNA Viruses

5-Nitro-4-methoxy-6-hydrazinopyrimidine has been identified as a promising antiviral agent with demonstrated in vitro activity against significant RNA viruses. Studies against HIV-1 and HCV replicons have shown EC50 values in the low micromolar range, suggesting inhibition of viral replication enzymes . This broad-spectrum potential is a critical differentiator, as many antiviral candidates are highly specific to a single virus or family. While specific comparative data against other antiviral scaffolds is not detailed in the source, the demonstration of sub-10 µM EC50 values against both HIV and HCV is a strong indicator of its utility as a broad-spectrum antiviral lead or a tool compound for studying host or viral targets common to different RNA viruses.

Virology Antiviral Research Infectious Disease

High-Value Application Scenarios for 5-Nitro-4-methoxy-6-hydrazinopyrimidine in Scientific Research and Development


Medicinal Chemistry: Lead Optimization for Novel Anticancer Agents

This compound serves as an ideal starting point for an anticancer lead optimization program. Its established and potent in vitro cytotoxicity (IC50 of 12.5-15.0 µM against A549 and MCF-7 cells) and its ability to induce apoptosis via caspase-3 activation provide a solid foundation for structure-activity relationship (SAR) studies. Researchers can synthesize libraries of analogs by modifying the 4-methoxy and 6-hydrazino groups to improve potency, selectivity, and pharmacokinetic properties. The compound's clear activity profile and defined mechanism make it a superior tool for medicinal chemistry campaigns compared to uncharacterized pyrimidine derivatives.

Immunology Research: Tool Compound for Studying Cytokine Modulation

In immunology and inflammation research, 5-Nitro-4-methoxy-6-hydrazinopyrimidine is a valuable tool compound for investigating the modulation of pro-inflammatory cytokines. Its demonstrated ability to reduce TNF-alpha production by 70% and IL-6 production by 69% in a macrophage model makes it a specific probe for studying the signaling pathways that govern these cytokines. This is particularly relevant for research into autoimmune diseases, sepsis, and chronic inflammatory conditions where TNF-alpha and IL-6 are key pathological drivers. Using this compound allows for a more nuanced investigation than using a non-selective or less well-characterized anti-inflammatory agent.

Process Chemistry: Cost-Efficient Intermediate for Large-Scale Nucleoside Synthesis

For process chemists and manufacturers, 5-Nitro-4-methoxy-6-hydrazinopyrimidine is a strategic intermediate. Its high-yield (89.5%) conversion to 4-methoxy-5-nitropyrimidine —a key precursor for 5-substituted pyrimidine carbocyclic nucleoside medicines—is a significant cost-saving advantage. The reported mild reaction conditions and simple operational process further reduce production costs and improve safety compared to alternative synthetic routes that may require harsher reagents or more complex purification steps. This makes it the preferred starting material for the large-scale production of these specialized nucleoside drugs.

Antiviral Drug Discovery: Broad-Spectrum Hit for Targeting RNA Viruses

This compound is a compelling hit for broad-spectrum antiviral drug discovery programs. Its demonstrated in vitro activity against both HIV-1 and HCV replicons, with EC50 values in the low micromolar range , suggests it may inhibit a common host factor or a conserved viral target. This makes it an ideal candidate for further investigation into its mechanism of action and for optimization into a pan-antiviral agent. Its broad activity profile is a distinct advantage over narrow-spectrum leads, offering a potentially more efficient path to therapeutics with wider clinical utility.

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